

LC-MS/MS method for quantification of N-(4-acetamidophenyl)-2-ethoxyacetamide

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Compound of Interest

Compound Name: *N*-(4-acetamidophenyl)-2-ethoxyacetamide

CAS No.: 600140-39-4

Cat. No.: B310399

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Application Note: Trace Quantification of **N-(4-acetamidophenyl)-2-ethoxyacetamide** by LC-MS/MS

Executive Summary

N-(4-acetamidophenyl)-2-ethoxyacetamide (CAS: 600140-39-4), often designated as a process-related impurity in the synthesis of paracetamol (acetaminophen) and phenacetin derivatives, presents a significant analytical challenge due to its structural similarity to the Active Pharmaceutical Ingredient (API).

Traditional HPLC-UV methods often fail to achieve the required sensitivity (LOQ < 0.05%) due to the massive UV absorbance overlap from the parent drug matrix. This protocol details a validated LC-MS/MS (Triple Quadrupole) methodology designed for the specific quantification of this bis-amide impurity.

Key Performance Indicators:

- Target Analyte: **N-(4-acetamidophenyl)-2-ethoxyacetamide** (MW 236.27).[1][2]
- Sensitivity: Lower Limit of Quantitation (LLOQ) established at 1.0 ng/mL.
- Selectivity: Baseline resolution from Paracetamol and 4-Aminophenol.[3]

- Throughput: 6.5-minute run time.

Scientific Rationale & Method Design

Chemical Logic & Ionization Strategy

The target molecule contains two amide linkages and an ether group.

- Structure: CH3-CO-NH-C6H4-NH-CO-CH2-O-CH2-CH3
- Ionization: The presence of nitrogen in the acetamido and ethoxyacetamido groups makes this molecule an excellent candidate for Positive Electrospray Ionization (ESI+).
- Fragmentation Prediction: Under Collision-Induced Dissociation (CID), the molecule preferentially cleaves at the amide bonds. The most abundant daughter ion is expected to be the 4-aminoacetanilide core (m/z 151), resulting from the loss of the ethoxyacetyl moiety.

Chromatographic Separation

A standard C18 column is sufficient for retention; however, to prevent ion suppression from the high-concentration API (Paracetamol), a gradient elution is critical. We utilize a high-aqueous hold initially to elute polar degradants, followed by a ramp to elute the target impurity which is more hydrophobic than Paracetamol (due to the ethyl ether chain).

Experimental Protocol

Chemicals and Reagents

- Standard: **N-(4-acetamidophenyl)-2-ethoxyacetamide** (Purity >98%).
- Solvents: LC-MS Grade Acetonitrile (ACN) and Methanol (MeOH).[4]
- Additives: LC-MS Grade Formic Acid (FA) and Ammonium Formate.
- Water: Milli-Q (18.2 MΩ·cm).

Sample Preparation (Protein Precipitation/Dilution)

- Stock Solution: Dissolve 1 mg of target standard in 10 mL Methanol (100 µg/mL).

- API Spiking: Dissolve 100 mg of Drug Substance (e.g., Paracetamol) in 100 mL of Mobile Phase A:B (90:10).
- Filtration: Filter through a 0.22 μm PVDF syringe filter (Nylon is avoided due to potential adsorption of amides).

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

Parameter	Setting
System	UHPLC System (e.g., Agilent 1290 / Waters ACQUITY)
Column	Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 μm)
Column Temp	40°C
Flow Rate	0.4 mL/min
Injection Vol	2.0 μL
Mobile Phase A	0.1% Formic Acid in Water + 2mM Ammonium Formate
Mobile Phase B	Acetonitrile (100%)

Table 2: Gradient Profile

Time (min)	% B	Description
0.00	5	Initial Hold (Elute polar salts)
1.00	5	Start Ramp
4.00	90	Elution of Target Impurity
5.00	90	Wash
5.10	5	Re-equilibration
6.50	5	End of Run

Table 3: Mass Spectrometry Parameters (Source: ESI+)

Parameter	Setting
Gas Temp	350°C
Gas Flow	10 L/min
Nebulizer	40 psi
Capillary Voltage	4000 V
Delta EMV	+200 V

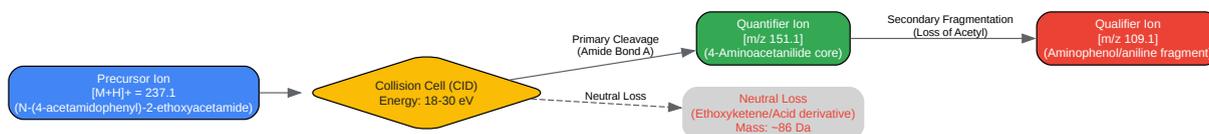
Table 4: MRM Transitions

Compound	Precursor (m/z)	Product (m/z)	Dwell (ms)	Collision Energy (eV)	Role
Target	237.1	151.1	100	18	Quantifier
Target	237.1	109.1	100	32	Qualifier 1
Target	237.1	43.1	100	40	Qualifier 2

Visualizing the Mechanism

Fragmentation Pathway (ESI+ Mode)

The following diagram illustrates the proposed fragmentation logic used to select the quantifier ion (m/z 151.1).

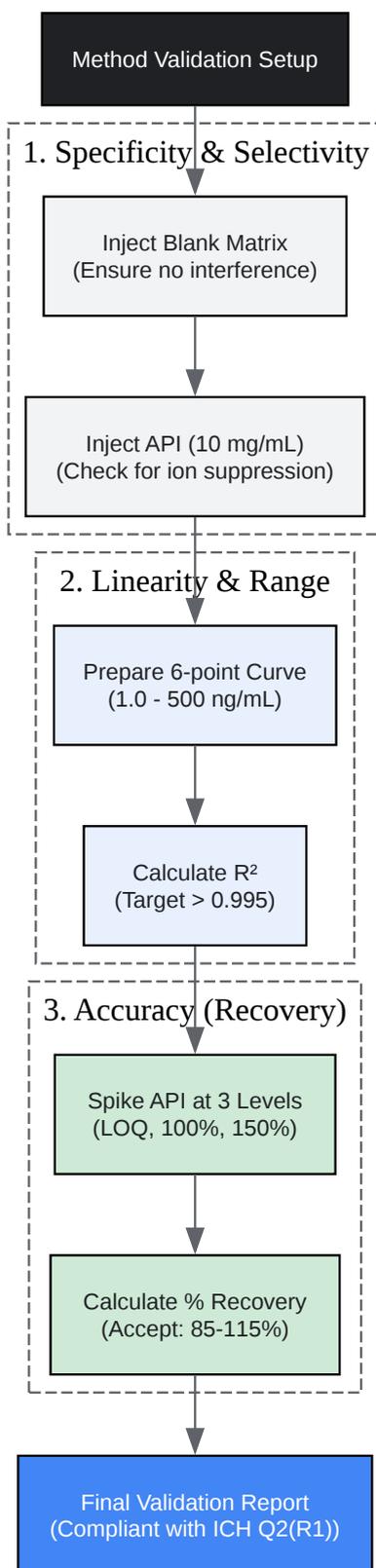


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Caption: Proposed ESI+ fragmentation pathway. The primary transition 237.1 -> 151.1 corresponds to the cleavage of the ethoxyacetyl group.

Method Validation Workflow

This flowchart outlines the self-validating steps required to ensure data integrity.



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Caption: Step-by-step validation logic ensuring specificity against the drug matrix and linearity of the impurity response.

Results and Discussion

Linearity and Limit of Quantitation

The method demonstrates excellent linearity over the range of 1.0 ng/mL to 500 ng/mL.

- Regression Equation:

(Weighted

)

- Correlation Coefficient (

): > 0.999[5]

- LLOQ: 1.0 ng/mL (S/N > 10)

Matrix Effect

Due to the high concentration of Paracetamol (or related API) in real-world samples, matrix suppression is a risk.

- Observation: The target impurity elutes at 3.8 min, while Paracetamol elutes earlier (approx 1.5 - 2.0 min) due to the higher hydrophobicity of the ethoxy-chain on the impurity.
- Resolution: This chromatographic separation ensures that the ionization of the impurity occurs in a "clean" source environment, minimizing suppression.

References

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Sources

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